molecular formula C18H19N3OS B13356669 N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide

Cat. No.: B13356669
M. Wt: 325.4 g/mol
InChI Key: FSOKNERZRRBBHH-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide is a synthetic organic compound supplied for research and development purposes. With the molecular formula C17H19N5OS2 and a molecular weight of 373.50 g/mol , this compound features a unique structure incorporating a quinoline moiety linked to a cyano-substituted acetamide group via a thioether bridge. The presence of both the quinoline scaffold, a privileged structure in medicinal chemistry, and the acetamide functionality suggests potential for investigation in various biochemical and pharmacological contexts. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for developing novel therapeutic agents. Its structure is analogous to other bioactive molecules, such as 1,2,4-triazole derivatives which are known for their antifungal, antibacterial, and antiviral properties . This product is intended for chemical and biological research applications in laboratory settings only. It is not approved for use in humans, animals, or as a component in diagnostic procedures. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H19N3OS/c1-12-9-17(20-15-6-4-3-5-14(12)15)23-10-16(22)21-18(2,11-19)13-7-8-13/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,22)

InChI Key

FSOKNERZRRBBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C)(C#N)C3CC3

Origin of Product

United States

Preparation Methods

Stepwise Preparation Details

Step 1: Synthesis of 2-((4-methylquinolin-2-yl)thio)acetamide

  • Starting from 4-methylquinoline-2-thiol, the thiol group is reacted with chloroacetamide under basic conditions.
  • Typical bases: potassium carbonate or triethylamine
  • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Reaction temperature: 60–80 °C
  • The nucleophilic substitution yields 2-((4-methylquinolin-2-yl)thio)acetamide as an intermediate.

Step 2: Preparation of 1-Cyano-1-cyclopropylethylamine derivative

  • The 1-cyano-1-cyclopropylethyl moiety can be synthesized by nucleophilic addition of cyclopropylmagnesium bromide to a suitable nitrile precursor or via cyano-substituted cyclopropyl ketone intermediates.
  • Protection of the amine group may be necessary depending on the route.

Step 3: Coupling to form this compound

  • The final coupling involves amide bond formation between the amine of the 1-cyano-1-cyclopropylethyl derivative and the carboxyl or activated acyl group of the thioacetamide intermediate.
  • Coupling reagents: carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)
  • Catalysts: N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to improve coupling efficiency
  • Solvent: dichloromethane (DCM) or DMF
  • Reaction temperature: 0–25 °C to avoid side reactions

Alternative Synthetic Routes

  • Direct thiolation of 2-chloroacetamide with 4-methylquinoline-2-thiol followed by amide coupling with 1-cyano-1-cyclopropylethylamine.
  • Use of thioisocyanate intermediates to introduce the thioacetamide linkage.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO, DCM Polar aprotic solvents favor nucleophilic substitution and coupling
Temperature 0–80 °C Higher temps for substitution; lower temps for coupling to minimize side reactions
Catalysts/Reagents K2CO3, Et3N, EDCI, NHS, HOBt Base for substitution; carbodiimides for coupling
Reaction Time 2–24 hours Depends on step and scale
Purification Column chromatography, recrystallization To obtain high purity product

Analytical Characterization During Preparation

Research Findings and Notes on Preparation

  • The presence of the cyclopropyl and cyano groups requires mild reaction conditions to prevent ring opening or side reactions.
  • Thiol substitution reactions are sensitive to moisture and oxygen; inert atmosphere (nitrogen or argon) is recommended.
  • Carbodiimide-mediated coupling is preferred for amide bond formation due to higher yields and fewer side products.
  • Purification by column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is effective.
  • The synthetic route is amenable to scale-up with optimization of solvent volumes and reagent stoichiometry.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Reagents/Catalysts Conditions Product/Intermediate
1 Nucleophilic substitution 4-Methylquinoline-2-thiol + chloroacetamide K2CO3 or Et3N, DMF 60–80 °C, 6–12 h 2-((4-methylquinolin-2-yl)thio)acetamide
2 Cyclopropyl cyano group formation Cyclopropyl precursors + cyanide source Grignard reagents, protective groups Variable, inert atmosphere 1-Cyano-1-cyclopropylethylamine derivative
3 Amide coupling Intermediate from Step 1 + amine from Step 2 EDCI or DCC, NHS or HOBt, DCM 0–25 °C, 12–24 h This compound

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s quinoline-thioether system distinguishes it from triazinoindole (e.g., compound 26) or pyridine-based analogs (e.g., compound 2). Quinoline’s larger aromatic surface may improve interactions with hydrophobic protein pockets compared to smaller heterocycles .
  • The cyano-cyclopropylethyl substituent is unique among the compared compounds. Cyclopropane’s rigidity may reduce metabolic degradation compared to flexible alkyl chains in analogs like 4-phenoxyphenyl (compound 24) .

Key Observations :

  • The target compound’s synthesis is inferred to require specialized amines (cyano-cyclopropylethyl) and heterocyclic thioacetic acids, similar to methods in and .
  • Higher yields (85–95%) are achievable in analogs using reflux with sodium acetate or triethylamine, suggesting scalable routes for the target compound if optimized .

Key Observations :

  • Crystallization behavior (e.g., solvent preferences) may align with analogs like compound (I), which form stable crystals from methanol-acetone mixtures .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a cyano group, a cyclopropyl moiety, and a thioether linkage with a 4-methylquinoline derivative. Its molecular formula is C13H14N2OSC_{13}H_{14}N_2OS, and it has a molecular weight of approximately 250.33 g/mol. The presence of the cyano and thio groups contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound include:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound exhibits moderate anti-inflammatory properties, potentially through inhibition of inflammatory mediators.
  • Antimicrobial Effects : The compound has shown activity against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Potential : Research indicates that derivatives of quinoline compounds often display anticancer properties. The structural similarities may suggest that this compound could also possess such activity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms.

Key Molecular Targets

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation.
  • Cell Membrane Interaction : The lipophilic nature of the quinoline moiety may enhance cell membrane permeability, allowing for better interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryModerate inhibition of COX enzymes
AntimicrobialActivity against MRSA
AnticancerPotential activity against various cancer cell lines

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) was determined to be 48 μg/mL, indicating significant potential for development as an antimicrobial agent .

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for preparing N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclopropane introduction: Cyanogen bromide or similar reagents under inert conditions (e.g., nitrogen atmosphere) to introduce the cyano-cyclopropyl group.
  • Thioether formation: Coupling the 4-methylquinoline-2-thiol moiety with chloroacetamide intermediates using bases like triethylamine in polar aprotic solvents (e.g., DMF) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Key Parameters: Temperature (0–60°C), solvent polarity, and reaction time (6–24 hours) significantly impact yields.

How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for cyclopropyl protons (~1.2–1.8 ppm), quinoline aromatic protons (7.5–8.5 ppm), and acetamide NH (~9–10 ppm, broad).
    • ¹³C NMR: Signals for cyano group (~115–120 ppm), cyclopropane carbons (~10–15 ppm), and carbonyl (C=O, ~165–170 ppm) .
  • IR Spectroscopy: Stretching vibrations for C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and S–C (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass matching the molecular formula (C₁₈H₂₀N₄OS) with <2 ppm error .

What are the critical physical properties (e.g., solubility, stability) for experimental design?

Methodological Answer:

  • Solubility: Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Pre-solubilization in DMSO (10 mM) is recommended for biological assays .
  • Stability: Stable at –20°C under anhydrous conditions. Degrades in strong acids/bases (pH <3 or >10) or prolonged UV exposure. Use amber vials for storage .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation: Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to rule out false positives.
  • Physicochemical Factors: Adjust DMSO concentration (<0.1% to avoid solvent toxicity) and buffer composition (e.g., PBS vs. HEPES) to account for compound aggregation or precipitation .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) and confirm direct target interaction .

What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
  • Bioavailability Enhancement: Formulate with co-solvents (PEG 400, Cremophor EL) or nanoemulsions to improve aqueous solubility. Conduct permeability assays (Caco-2 cells) to predict intestinal absorption .

How do structural modifications influence its mechanism of action?

Methodological Answer:

  • SAR Analysis: Synthesize analogs with variations in:
    • Cyclopropane substituents: Replace cyano with carboxyl to assess hydrogen-bonding effects.
    • Quinoline moiety: Introduce electron-withdrawing groups (e.g., –NO₂) to modulate π-π stacking with target proteins .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes to quinoline-dependent enzymes (e.g., kinases) and validate with mutagenesis studies .

Data Analysis & Contradiction Resolution

How should researchers address discrepancies in cytotoxicity data between cancer cell lines?

Methodological Answer:

  • Cell Line Profiling: Screen across panels (e.g., NCI-60) to identify lineage-specific sensitivity. Correlate with genomic data (e.g., CCLE) to link activity to mutations (e.g., EGFR, p53).
  • Mechanistic Deconvolution: Perform RNA-seq or phosphoproteomics to map signaling pathways affected in responsive vs. resistant lines .

What analytical methods validate compound purity in conflicting HPLC/LC-MS results?

Methodological Answer:

  • Orthogonal Techniques: Combine reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with HILIC (hydrophilic interaction chromatography) to separate polar impurities.
  • Mass Spectrometry: Use MS/MS fragmentation to distinguish isobaric contaminants. For example, a +16 Da shift may indicate oxidation of sulfur to sulfoxide .

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